![molecular formula C11H6F6N4O2 B2971567 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-14-5](/img/structure/B2971567.png)
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (hereafter referred to as 1-TPMNT) is a trifluoromethylated phenyl-substituted nitro triazole. It is a synthetic compound that has recently been investigated for its potential applications in scientific research. This molecule has several unique properties that make it an attractive candidate for a variety of research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole' involves the reaction of 3,5-bis(trifluoromethyl)aniline with methyl propiolate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol. This intermediate is then reacted with sodium azide to form the desired product.
Starting Materials
3,5-bis(trifluoromethyl)aniline, methyl propiolate, sodium azide
Reaction
Step 1: 3,5-bis(trifluoromethyl)aniline is reacted with methyl propiolate in the presence of a base such as potassium carbonate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol., Step 2: The intermediate 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol is then reacted with sodium azide in the presence of a copper catalyst to form the desired product, 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole.
Wirkmechanismus
The exact mechanism of action of 1-TPMNT is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical processes. This interaction is thought to be mediated by the trifluoromethyl groups of the molecule, which can interact with the active sites of enzymes and other proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-TPMNT are still being studied. However, some studies have shown that it can inhibit certain enzymes, leading to changes in metabolic pathways and other biochemical processes. In addition, it has been shown to have anti-cancer properties and to be a potential drug delivery agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-TPMNT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not soluble in water and must be dissolved in an organic solvent for use in experiments.
Zukünftige Richtungen
1-TPMNT has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further investigation of its potential as an enzyme inhibitor, as an anti-cancer agent, and as a drug delivery agent. In addition, further research could be conducted into its use as a catalyst in chemical reactions, its potential applications in coordination chemistry, and its potential to interact with other proteins in the body. Finally, further research could be conducted into its potential for use in organic synthesis, as well as its potential for use in other areas of research.
Wissenschaftliche Forschungsanwendungen
1-TPMNT has been investigated for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been studied as a potential inhibitor of enzymes, as a potential anti-cancer agent, and as a potential drug delivery agent.
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHHHGBXIIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

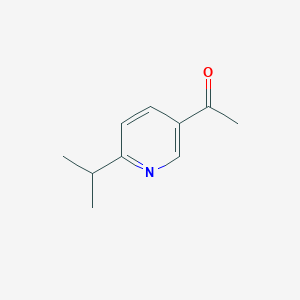
![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
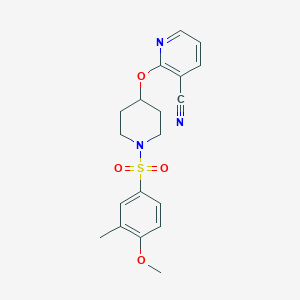
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)
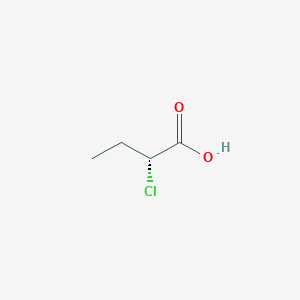
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
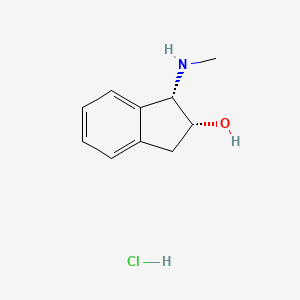
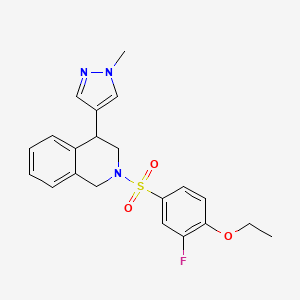
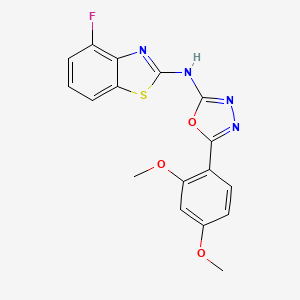
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)